molecular formula C14H23N3O4 B8216669 tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

Cat. No.: B8216669
M. Wt: 297.35 g/mol
InChI Key: PTADMIRKJJUSBD-UHFFFAOYSA-N
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Description

Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon

Preparation Methods

The synthesis of tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazino[1,2-a][1,4]diazocine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The tert-butyl ester group is then introduced via esterification reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate include other heterocyclic compounds with similar ring systems. Examples include:

    Pyrazino[1,2-a][1,4]diazocine derivatives: These compounds share the core ring structure but differ in their substituents.

    Other heterocyclic esters: Compounds with different ring systems but similar ester functional groups. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4,9-dioxo-1,3,6,7,8,10,11,11a-octahydropyrazino[1,2-a][1,4]diazocine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-14(2,3)21-13(20)16-8-10-7-15-11(18)5-4-6-17(10)12(19)9-16/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTADMIRKJJUSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)CCCN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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